Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate
Description
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a propanoyl group substituted with a 3-methoxy-1,2-oxazole heterocycle. The structure comprises three key components:
- Benzoate ester: A methyl ester at the para position of the benzene ring.
- Amide linker: Connects the benzoate to a propanoyl chain.
- 1,2-Oxazole moiety: A five-membered heterocyclic ring with oxygen and nitrogen at positions 1 and 2, respectively, and a methoxy group at position 3.
This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating methoxy group on the oxazole ring and the polar amide-ester architecture. Such structural features make it a candidate for applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence .
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-20-14-9-12(22-17-14)7-8-13(18)16-11-5-3-10(4-6-11)15(19)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
NWGWMMMQSPCLSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclodehydration reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Propanoyl Group: The propanoyl group is introduced via an acylation reaction using propanoyl chloride in the presence of a base.
Coupling with Benzoate Ester: The final step involves coupling the oxazole derivative with methyl 4-aminobenzoate through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it can bind to DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is compared to structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Research Findings
Heterocyclic Ring Effects :
- The 1,2-oxazole ring in the target compound confers moderate polarity and resonance stabilization, distinct from 1,2,4-oxadiazole () or thiadiazole (). The methoxy group at position 3 donates electrons via resonance, increasing the oxazole’s electron density, which may enhance binding to electrophilic targets .
- Thiadiazole-containing analogs (e.g., ) exhibit stronger π-π interactions due to sulfur’s polarizability but lower aqueous solubility compared to the target’s oxazole .
Functional Group Impact :
- The benzoate ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., ). However, esterase-mediated hydrolysis in vivo could reduce bioavailability .
- The cyclohexyl group in ’s analog increases logP by ~1.5 units, suggesting the target compound is more hydrophilic .
Synthetic Routes: The target compound’s synthesis likely involves amide coupling between methyl 4-aminobenzoate and 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride, analogous to methods in using coupling agents like EDC/HOBt . Triazine-containing derivatives () require multi-step nucleophilic substitutions, contrasting with the target’s straightforward amide formation .
Computational Insights :
- Theoretical studies on similar triazolone derivatives () suggest that the target’s oxazole ring may have a higher HOMO-LUMO gap than thiadiazoles, reducing reactivity but improving stability .
Biological Activity
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological properties. The compound includes:
- Oxazole moiety : Known for its role in various biological activities.
- Benzoate group : Enhances the lipophilicity of the compound.
- Propanamide linkage : Potentially involved in enzyme interactions.
The molecular formula is , with a molecular weight of approximately 288.30 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazole ring : Utilizing appropriate reagents such as acyl chlorides and amines under controlled conditions.
- Coupling reactions : To attach the benzoate moiety to the oxazole derivative.
The synthesis can be optimized using techniques like chromatography for purification and yield maximization.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation but are believed to involve modulation of signaling pathways that lead to physiological effects.
Pharmacological Studies
Several studies have assessed the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary in vitro studies suggest potential antimicrobial properties against certain bacterial strains, indicating its utility in treating infections.
- Anti-inflammatory Effects : Research has shown that it may inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.
- Cytotoxicity : Evaluations using cancer cell lines have indicated varying degrees of cytotoxic effects, warranting further exploration for potential anticancer applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-{[3-(3-methoxyphenyl)propanoyl]amino}-4-methylthiazole | Thiazole core | Moderate antimicrobial activity |
| Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methylthiazole | Similar structure with ethyl group | Enhanced cytotoxicity against cancer cells |
| N-(4-Methoxyphenyl)-2-(thiazolyl)-acetamide | Thiazole derivative | Limited anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
